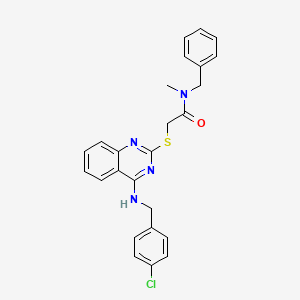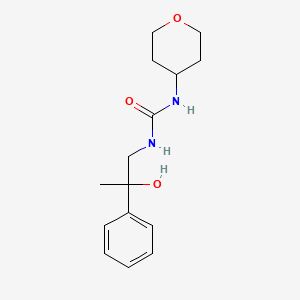![molecular formula C22H26ClN7O2 B2454478 8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 938916-78-0](/img/structure/B2454478.png)
8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and an imidazole ring. Piperazine rings are found in many pharmaceuticals and have a wide range of biological activities . Imidazole rings are also common in natural and synthetic biologically active substances .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the piperazine and imidazole rings. These rings can participate in a variety of reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions .Aplicaciones Científicas De Investigación
Pharmacological Evaluation and Potential Anxiolytic/Antidepressant Activity
Research on derivatives closely related to 8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has shown promising pharmacological properties. Studies have synthesized a series of N-8-arylpiperazinylpropyl derivatives and amide derivatives, evaluating them for their potency as 5-HT(1A) receptor ligands. Preliminary preclinical studies indicated that certain derivatives exert anxiolytic-like and antidepressant-like activity, suggesting their potential for developing new therapeutic agents targeting anxiety and depression disorders (Zagórska et al., 2009).
Structural and Molecular Characterization
Further research has been conducted to understand the molecular and structural characteristics of related compounds, aiming to explore their potential biomedical applications. For example, structural analysis of 8-benzylamino derivatives provided insights into their geometric configuration and hydrogen bonding, which are crucial for their biological activity (Karczmarzyk et al., 1995).
Antimicrobial and Antiviral Activities
The chemical scaffold of 8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione also holds potential for antimicrobial and antiviral applications. Derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, with some compounds showing excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar et al., 2014).
Mecanismo De Acción
Target of Action
It is suggested that the compound has a desirable fitting pattern in the lmptr1 pocket , which could be a potential target. The role of this target in the biological system would need further investigation.
Mode of Action
It is suggested that the compound interacts with its target in a way that results in a lower binding free energy . This could imply a strong interaction between the compound and its target, potentially leading to changes in the target’s function.
Biochemical Pathways
Given the potential interaction with the lmptr1 pocket , it is possible that the compound could affect pathways related to this target. The downstream effects of these pathway alterations would need further investigation.
Pharmacokinetics
The compound is metabolized by human cytochrome P450 (P450) isozymes . It is a potent competitive inhibitor of CYP2C8, 2C9, and 2D6, a mixed competitive and noncompetitive inhibitor of CYP2C19, and a moderate inhibitor of CYP1A2 and 3A4 . These interactions suggest a high possibility for human drug-drug interaction
Result of Action
Given the potential interaction with the lmptr1 pocket and the compound’s influence on various P450 isozymes , it is likely that the compound could have significant effects at the molecular and cellular levels.
Action Environment
Such factors could potentially include the presence of other drugs (due to the potential for drug-drug interactions ), the specific cellular environment of the target, and the overall physiological state of the organism.
Propiedades
IUPAC Name |
6-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2/c1-14-4-5-16(23)12-17(14)28-9-6-27(7-10-28)8-11-29-15(2)13-30-18-19(24-21(29)30)26(3)22(32)25-20(18)31/h4-5,12-13H,6-11H2,1-3H3,(H,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRHNAXYVLZHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCN3C(=CN4C3=NC5=C4C(=O)NC(=O)N5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

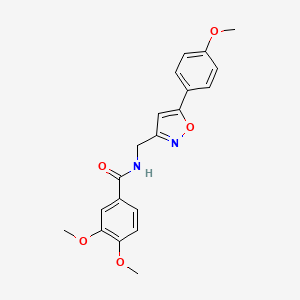

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)
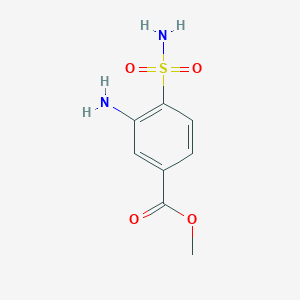
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)
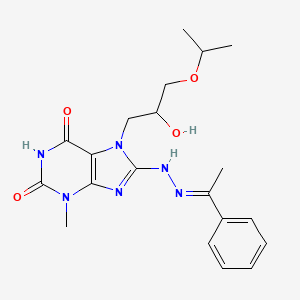

![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)
![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)
![N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2454414.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)
